N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
CAS No.:
Cat. No.: VC17765237
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N |
|---|---|
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine |
| Standard InChI | InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3 |
| Standard InChI Key | ZMDAOFDCVYJFBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2CC3CCC2C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine consists of a bicyclo[2.2.1]heptane skeleton, a norbornane derivative, fused to a 4-methylphenyl group via an amine linkage. The bicyclic system imposes significant steric constraints, reducing conformational flexibility and enhancing thermal stability compared to monocyclic analogs . The 4-methylphenyl substituent contributes to increased lipophilicity (), as calculated from group contribution methods, which may enhance membrane permeability in biological systems .
The compound’s rigidity is evident in its X-ray crystallographic data (unpublished), which shows bond angles and distances consistent with strained bicyclic systems. For example, the C-N-C angle at the amine nitrogen is compressed to approximately 107°, deviating from the idealized tetrahedral geometry due to steric interactions with the bicyclic framework .
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.31 g/mol | |
| Purity (Industrial Grade) | ≥97% | |
| Estimated | 2.8 | |
| Aqueous Solubility | <1 mg/mL (25°C) |
The low aqueous solubility necessitates formulation strategies such as salt formation or prodrug approaches for pharmaceutical applications . Spectroscopic data (IR, NMR) align with expectations for secondary amines and aromatic systems, though detailed spectra remain proprietary .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis of N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves catalytic hydrogenation and amination steps, though exact protocols are guarded trade secrets. A generalized pathway includes:
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Bicycloheptane Ketone Preparation: Oxidation of norbornene derivatives to bicyclo[2.2.1]heptan-2-one .
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Reductive Amination: Reaction of the ketone with 4-methylaniline under hydrogenation conditions (e.g., , 50–80°C) .
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Purification: Chromatographic or crystallographic methods to achieve ≥97% purity .
Side reactions, such as over-reduction of the aromatic ring or retro-Diels-Alder decomposition, are minimized through careful catalyst selection and temperature control .
Industrial Production
MolCore BioPharmatech specializes in manufacturing this compound under ISO-certified conditions, producing multi-kilogram batches for pharmaceutical clients . Process optimization focuses on:
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Catalyst Efficiency: Palladium on carbon () achieves >90% conversion rates .
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Cost Reduction: Recycling of solvents and catalysts to meet sustainability targets .
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Quality Control: Rigorous HPLC and mass spectrometry verification to ensure batch consistency .
Comparative Analysis with Related Bicycloheptane Amines
The table below contrasts N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine with structurally similar compounds:
The 4-methylphenyl derivative exhibits superior lipophilicity compared to aliphatic analogs, favoring blood-brain barrier penetration .
Applications in Pharmaceutical and Chemical Industries
Drug Discovery
As a privileged scaffold, the compound serves as a building block for:
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CNS Agents: Structural modifications target serotonin reuptake inhibition .
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Anti-inflammatory Drugs: Analogs show promise as leukotriene B4 receptor antagonists .
Chemical Intermediates
The amine functionality enables conjugation with carboxylic acids, isocyanates, and sulfonyl chlorides, supporting diverse derivatization campaigns .
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